molecular formula C14H11ClO2S B1148493 2-Chloro-4-(3-methylthiophenyl)benzoic acid CAS No. 1261944-08-4

2-Chloro-4-(3-methylthiophenyl)benzoic acid

Cat. No.: B1148493
CAS No.: 1261944-08-4
M. Wt: 278.75394
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Description

2-Chloro-4-(3-methylthiophenyl)benzoic acid is a sophisticated benzoic acid derivative engineered to serve as a critical synthetic intermediate in advanced chemical research. This compound integrates a benzoic acid core with distinct chloro and methylthio-substituted phenyl moieties, creating a multifunctional scaffold for constructing complex molecules. Its primary research application lies in medicinal chemistry, where it acts as a key precursor for developing novel small-molecule inhibitors and targeted therapies. The structure is particularly valuable for probing structure-activity relationships (SAR) in drug discovery programs, especially those focused on oncology and targeted protein degradation. Furthermore, this chemical serves as a vital building block in material science for the synthesis of organic ligands and functionalized polymers. Its unique architecture allows researchers to explore new chemical space in the development of high-value agrochemicals and other specialty chemicals, making it an indispensable tool for innovation in industrial and academic laboratories. This product is designated for use in laboratory research and further manufacturing purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-chloro-4-(3-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMNOIXXPJLALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methylthiophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 3-methylthiophenol.

    Coupling Reaction: A coupling reaction is performed to attach the 3-methylthiophenyl group to the benzoic acid core. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-chlorobenzoic acid is reacted with 3-methylthiophenylboronic acid in the presence of a palladium catalyst and a base.

    Oxidation: The resulting intermediate is then oxidized to form the final product, this compound. This oxidation step can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Procurement: Sourcing high-purity starting materials.

    Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the thiophenyl group can be oxidized to a sulfone.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Formation of substituted derivatives, such as amides or thioethers.

    Oxidation: Formation of sulfone derivatives.

    Esterification: Formation of ester derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-Chloro-4-(3-methylthiophenyl)benzoic acid exhibits several biological activities, making it a candidate for further exploration in medicinal chemistry:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects: There is evidence to suggest potential anti-inflammatory effects, which could lead to applications in treating conditions such as arthritis or other inflammatory diseases.

Pharmaceutical Applications

Given its biological activities, this compound can be explored for various pharmaceutical applications:

  • Drug Development: Its structure allows for modifications that could enhance efficacy against specific targets in microbial infections or inflammatory pathways.
  • Intermediate in Synthesis: The compound serves as an intermediate in synthesizing more complex pharmaceuticals, particularly those targeting bacterial infections or inflammatory responses.

Agricultural Applications

The compound may also have potential uses in agriculture:

  • Pesticide Development: Research into its efficacy as a pesticide is ongoing, focusing on its ability to inhibit plant pathogens or pests effectively.
  • Herbicide Properties: Its structural characteristics suggest it may interact with plant growth regulation pathways, warranting investigation into its herbicidal properties.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity:
    A study conducted by researchers at PubMed evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential as a lead compound for antibiotic development.
  • Research on Anti-inflammatory Properties:
    Another study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects observed in animal models treated with derivatives of this compound. The findings support further investigation into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula CAS Number Key Applications/Properties References
2-Chloro-4-[3-(trifluoromethoxy)phenyl]benzoic acid Cl (2), CF3O-Ph (4) C14H8ClF3O3 1261855-01-9 Agrochemical intermediate; high thermal stability
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid Cl (2), CF3 (4), phenoxy (3) C14H8ClF3O3 77501-63-4 Herbicide intermediate (e.g., acifluorfen)
2-Chloro-4-(4-chlorophenoxy)benzoic acid Cl (2), Cl-Ph-O (4) C13H8Cl2O3 Not specified Herbicide (CGA 189138)
2-Chloro-4-(dimethylureido)benzoic acid Cl (2), dimethylureido (4) C10H11ClN2O3 59587-01-8 Potential pharmaceutical or agrochemical use
2-Chloro-4-(2-nitrophenyl)benzoic acid Cl (2), NO2-Ph (4) C13H8ClNO4 Not specified Lab reagent; harmful by inhalation

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., CF3, NO2) exhibit enhanced stability and reactivity in electrophilic substitution reactions, making them suitable for herbicide synthesis .
  • Sulfur vs.

Physicochemical Properties

Property 2-Chloro-4-(3-methylthiophenyl)benzoic Acid (Inferred) 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid 2-Chloro-4-(methylsulfonyl)benzoic acid
Molecular Weight ~278.7 g/mol 340.66 g/mol 234.67 g/mol
Melting Point Not reported Not reported 139.5–140°C (similar thiazole analog)
Solubility Low in water (hydrophobic substituents) Low in water Moderate in polar aprotic solvents
Stability Stable under inert conditions Stable; resistant to hydrolysis Sensitive to strong acids/bases

Notes:

  • The methylsulfonyl analog () demonstrates higher polarity due to the sulfonyl group, enhancing solubility in polar solvents compared to methylthiophenyl derivatives .
  • Trifluoromethylphenoxy analogs () are thermally stable, enabling use in high-temperature synthesis processes .

Biological Activity

2-Chloro-4-(3-methylthiophenyl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and related research findings, including case studies and data tables.

  • Molecular Formula : C11H10ClO2S
  • Molecular Weight : 239.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
  • Modulation of Cellular Pathways : It may influence signal transduction pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Activity Description
Antiinflammatory Effects Demonstrated ability to reduce inflammation in various cellular models.
Anticancer Properties Exhibited cytotoxic effects against certain cancer cell lines, promoting apoptosis.
Antimicrobial Activity Showed effectiveness against specific bacterial strains.

Case Studies

  • Anti-inflammatory Study :
    • A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups.
  • Cytotoxicity Assessment :
    • In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with the compound resulted in increased apoptosis rates, suggesting its potential as an anticancer agent.
  • Antimicrobial Evaluation :
    • Testing against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at varying concentrations, indicating its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound, exploring their enhanced biological activities:

Derivative Biological Activity
Methyl Ester Derivative Increased anti-inflammatory activity compared to the parent compound.
Halogenated Variants Enhanced cytotoxicity against cancer cells due to improved binding affinity.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(3-methylthiophenyl)benzoic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative (e.g., 2-chloro-4-iodobenzoic acid) and 3-methylthiophenylboronic acid. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an inert solvent (e.g., toluene/DMF) under reflux . Post-coupling, acidic workup isolates the product. Alternative routes may include nucleophilic aromatic substitution of pre-functionalized benzoic acid precursors with methylthiophenyl groups under basic conditions .

Q. How is the compound purified and characterized post-synthesis?

Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with hexane/ethyl acetate). Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments .
  • FT-IR to identify carboxylic acid (-COOH, ~1700 cm⁻¹) and C-S (methylthio, ~700 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) for molecular ion verification .

Q. What crystallographic methods validate the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX or ORTEP-3 provides definitive structural validation. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., DMSO/water).
  • Data collection at low temperatures (100 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL to resolve bond lengths/angles and confirm stereoelectronic effects of the methylthio group .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized for higher yields?

Optimization involves:

  • Catalyst screening : Testing Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig ligands to enhance coupling efficiency .
  • Solvent effects : Replacing toluene with DMAc or THF to improve boronic acid solubility .
  • Base selection : Using Cs₂CO₃ instead of K₂CO₃ for stronger activation of the boronic acid .
  • Microwave-assisted synthesis : Reducing reaction time (30–60 minutes vs. 12–24 hours) while maintaining yields >80% .

Q. How to resolve discrepancies between computational and experimental structural data?

Discrepancies in bond lengths or torsion angles may arise from:

  • Solvent effects in DFT : Including solvent models (e.g., PCM for DMSO) in Gaussian/PyMol calculations to better match experimental SC-XRD data .
  • Dynamic vs. static disorder : Using TWINABS (in SHELX) to model disorder in crystallographic refinement .
  • Hirshfeld surface analysis : Comparing intermolecular interactions (e.g., C-H···O) in CrystalExplorer to validate packing motifs .

Q. What strategies are employed to study its enzyme inhibition mechanisms?

  • Molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., COX-2 or kinases) .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
  • Kinetic assays : Measuring IC₅₀ values via fluorescence-based assays (e.g., fluorogenic substrates for proteases) under varying pH and temperature conditions .

Q. How to analyze contradictory bioactivity data across cell lines?

  • Dose-response profiling : Testing cytotoxicity (MTT assay) and IC₅₀ in multiple cell lines (e.g., HeLa, MCF-7) to identify lineage-specific effects .
  • Metabolic stability studies : Incubating the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in efficacy .
  • ROS detection assays : Linking discrepancies to antioxidant/pro-oxidant behavior using DCFH-DA probes .

Q. Key Methodological Considerations

  • Synthetic reproducibility : Document reaction moisture sensitivity (methylthio group oxidation) by using Schlenk-line techniques .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misinterpretation of overlapping signals .
  • Ethical compliance : Adhere to in-vitro research guidelines; the compound is not FDA-approved for in vivo use .

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